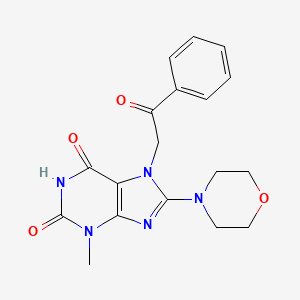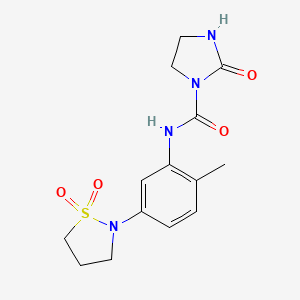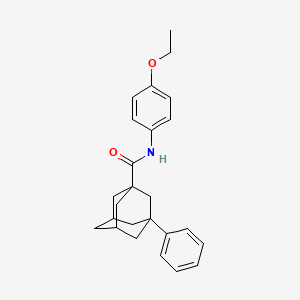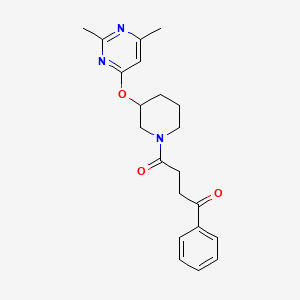
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Descripción general
Descripción
“2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound that is part of the racetams group . It shares the same 2-oxo-pyrrolidone base structure with pyroglutamic acid . It is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) .
Synthesis Analysis
The synthesis of this compound involves the use of pyrrolidine as a versatile scaffold for creating biologically active compounds . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthesis process involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular formula of this compound is C8H13NO3 . It has a molecular weight of 171.19 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
This compound can undergo enantioselective hydrolysis. For example, a bacterial strain, E105, has been introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidinones and Amino Acids
Researchers have developed methods for the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are important for creating biologically active amino acids containing the pyrrolidine ring, such as (R)- and (S)-3-pyrrolidineacetic acid. These methods involve intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), offering a pathway to synthesize both enantiomerically pure forms of these amino acids (Galeazzi, Mobbili, & Orena, 1996).
Organometallic Compounds and Crystallography
The X-ray crystallographic study of certain organogermanium compounds including derivatives of 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid has highlighted the structural uniqueness and potential chemical applications of compounds structurally related to 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid. These studies provide insights into the molecular geometry and electron distribution, which are crucial for understanding their chemical reactivity and designing new compounds (Takeuchi et al., 2003).
Drug Development and Biological Activity
In drug development, the synthesis of non-peptidic αvβ6 integrin antagonists for the treatment of idiopathic pulmonary fibrosis utilizes advanced synthetic techniques involving 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid derivatives. This research demonstrates the compound's role in developing potential therapeutic agents, highlighting its importance in medicinal chemistry (Anderson et al., 2016).
Analytical and Synthetic Applications
2-Fluoro-2 phenylacetic acid has been utilized as a chiral derivatizing agent for the configurational analysis of secondary alcohols and primary amines, showcasing the analytical applications of phenylacetic acid derivatives in determining enantiomeric excess and studying molecular conformations through NMR spectroscopy (Hamman, Béguin, & Arnaud, 1991).
Enzymatic and Metabolic Studies
The metabolism of phenylalanine in certain bacteria involves enzymes that oxidize phenylacetic acids to benzoyl-CoA, with phenylacetyl-CoA:acceptor oxidoreductase playing a critical role. This enzyme, a membrane-bound molybdenum-iron-sulfur protein, catalyzes the four-electron oxidation of phenylacetyl-CoA, providing insights into anaerobic metabolism and potential biotechnological applications (Rhee & Fuchs, 1999).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid, also known as Piracetam, is the central nervous system . It is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), but its mechanism of action differs from that of endogenous GABA .
Biochemical Pathways
Piracetam affects several biochemical pathways. It is thought to enhance the brain’s metabolic processes, increase glucose utilization, and improve the function of mitochondria . It may also influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .
Pharmacokinetics
Piracetam has a bioavailability of nearly 100%, indicating that it is well-absorbed in the body . It swiftly acts following administration, with food delaying time to peak concentration by approximately 1.5 hours to 2-3 hours since dosing . It has an elimination half-life of 4-5 hours and is excreted through the urinary system .
Result of Action
The molecular and cellular effects of Piracetam’s action are diverse. It is known to have efficacy in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia . Sources differ on its usefulness for dementia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piracetam. For instance, the degradation of similar compounds like 1-octylpyrrolidin-2-one has been observed in environments such as river water and soil, indicating that environmental bacteria can metabolize these compounds .
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXSMOLJOXBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)


![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)

![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)